3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(quinolin-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(7-8-15-10-14)9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6,15,17H,7-10H2 |
InChI Key |
SCUKODKZWXBADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol
Retrosynthetic analysis provides a logical framework for planning the synthesis of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol. The primary disconnection strategy involves cleaving the carbon-carbon bond between the methylene (B1212753) bridge and the pyrrolidine (B122466) ring. This simplifies the target molecule into two key synthons: a nucleophilic 2-methylquinoline (B7769805) (quinaldine) anion and an electrophilic 3-oxopyrrolidine derivative.
A subsequent disconnection of the bond between the quinoline (B57606) ring and the methylene carbon suggests an alternative pathway involving a 2-(halomethyl)quinoline electrophile and a nucleophilic pyrrolidine synthon at the C3 position. Further deconstruction of the individual heterocyclic cores leads back to simpler, commercially available starting materials. The quinoline ring can be disconnected via established methods like the Skraup or Friedländer synthesis, tracing back to aniline (B41778) or 2-aminobenzaldehyde (B1207257) derivatives. The pyrrolidin-3-ol moiety can be traced back to precursors such as malic acid or through cycloaddition strategies involving azomethine ylides.
Development of Novel Synthetic Routes to the Quinoline-Pyrrolidine Core
Construction of the Pyrrolidin-3-ol Moiety
The pyrrolidine ring, particularly the chiral 3-pyrrolidinol (B147423) fragment, is a common structural motif in biologically active compounds. researchgate.netresearchgate.net Its synthesis can be approached through several reliable methods. One prominent route begins with chiral precursors from the "chiral pool," such as L-malic acid. This approach ensures control over the stereochemistry at the C3 position. nih.gov
Alternatively, cycloaddition reactions offer a powerful tool for constructing the pyrrolidine ring. The [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile can rapidly assemble the five-membered ring system. acs.org This method allows for the introduction of various substituents onto the pyrrolidine core. Palladium-catalyzed hydroarylation of pyrrolines has also emerged as a modern technique to generate 3-substituted pyrrolidines. researchgate.netnih.gov
Formation of the Quinoline Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century. nih.govresearchgate.net Classical methods remain widely used for their reliability and scalability. These include:
Skraup Synthesis : This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form the quinoline core. nih.govesciencesspectrum.com
Friedländer Annulation : This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, often catalyzed by base or acid. google.commdpi.com
Combes Synthesis : This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds. nih.gov
Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. esciencesspectrum.com
In recent years, transition-metal-catalyzed reactions have provided more efficient and environmentally benign routes to quinolines. mdpi.com Catalysts based on cobalt, nickel, and iron have been employed in dehydrogenative coupling reactions to construct the quinoline ring from simpler precursors.
Strategic Linkage of Quinoline and Pyrrolidine Scaffolds
The crucial step in the synthesis of the target molecule is the formation of the C-C bond that links the quinoline and pyrrolidine moieties. Modern catalytic methods focusing on C(sp³)–H bond activation have proven particularly effective for this transformation. The most logical approach involves the alkylation of the 2-methyl group of 2-methylquinoline (quinaldine).
This is often achieved through an "auto-transfer hydrogenative" (ATH) or "borrowing hydrogen" pathway. In this process, a transition-metal catalyst (e.g., based on Rhodium, Platinum, or Iridium) temporarily dehydrogenates an alcohol to form an aldehyde in situ. researchgate.net This aldehyde can then undergo a condensation reaction with the nucleophilic enamine tautomer of 2-methylquinoline. The resulting alkene intermediate is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the final alkylated product.
For the synthesis of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, this strategy would involve the reaction of 2-methylquinoline with a protected 3-oxopyrrolidine. The initial condensation would form a vinylogous intermediate, which upon reduction of the double bond and subsequent reduction of the ketone at the C3 position, would yield the desired final product.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of a complex molecule like 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol requires careful consideration of reaction parameters for each key step, particularly the ring formations and the final linkage reaction. The goal is to maximize yield, minimize side products, and ensure stereochemical control where applicable.
For the quinoline synthesis, modern approaches often focus on green chemistry principles, utilizing nanocatalysts or solvent-free conditions to improve efficiency and reduce waste. For instance, the Friedländer synthesis of polysubstituted quinolines has been optimized using NiO nanoparticles as a recyclable catalyst under solvent-free conditions at 90 °C, achieving yields of 85–96%.
In the crucial C-H alkylation step, the choice of catalyst and additives is paramount. Reactions involving the alkylation of 2-methylquinoline often require a base, such as t-BuOK, to facilitate the deprotonation of the methyl group, although some heterogeneous catalysts like Pt/Al₂O₃ can operate under additive-free conditions. researchgate.net
Exploration of Catalyst Systems and Reagents
Table 1: Comparison of Catalysts for Quinoline Synthesis
| Reaction Type | Catalyst System | Key Features | Typical Yields |
|---|---|---|---|
| Friedländer Annulation | Nafion NR50 (Solid Acid) | Reusable, environmentally friendly, microwave-assisted. mdpi.com | High |
| Dehydrogenative Coupling | Co(OAc)₂·4H₂O | Ligand-free, mild conditions, one-pot synthesis. | Good |
| A³-Coupling | CuI / Pyrrolidine | Cooperative catalysis for 2-substituted quinolines. | Good |
| Acceptorless Dehydrogenation | Single-atom iron catalyst | High efficiency, outperforms many homogeneous systems. | High |
Table 2: Catalyst Systems for C-H Alkylation of 2-Methylquinoline
| Catalyst System | Reaction Partner | Additive | Key Features |
|---|---|---|---|
| Pt/Al₂O₃ | Alcohols | None | Heterogeneous, reusable, additive-free conditions. researchgate.net |
| [RhCl(coe₂)₂]₂ / PCy₃·HCl | Alkenes | PCy₃·HCl | Homogeneous, efficient for electron-deficient heterocycles. nih.govesciencesspectrum.com |
| RuHCl(CO)(PPh₃)₃ | Alcohols | t-BuOK, InCl₃·4H₂O | Homogeneous, requires additives for activity. |
| Co-based catalysts | Alcohols | t-BuOK | Utilizes earth-abundant metals. |
The selection of reagents is equally critical. For the construction of the pyrrolidin-3-ol moiety, the use of protecting groups, such as a Boc (tert-butyloxycarbonyl) group on the nitrogen, is essential to prevent side reactions during the linkage step. Subsequent deprotection and reduction steps must be chosen to be compatible with the quinoline ring.
Solvent Effects and Temperature Optimization
The choice of solvent and reaction temperature are pivotal in the synthesis of complex heterocyclic structures like 3-(quinolin-2-ylmethyl)pyrrolidin-3-ol, significantly influencing reaction rates, yields, and selectivity. In the absence of direct studies on this specific molecule, general principles from the synthesis of analogous 3-substituted pyrrolidin-3-ols and related heterocyclic systems can be applied.
The polarity of the solvent can dramatically affect the course of reactions involving charged intermediates or polar transition states, which are common in the formation of the pyrrolidine ring. For instance, in multicomponent reactions leading to highly substituted pyrrolidines, a systematic screening of solvents is often necessary to achieve optimal results. A study on the synthesis of spiro[indenoquinoxaline-pyrrolidines] revealed that both solvent and temperature are crucial for regio- and stereoselectivity. In this related synthesis, refluxing in methanol (B129727) provided a significantly higher yield compared to reactions carried out in acetonitrile (B52724) at various temperatures, highlighting the profound impact of the reaction medium.
Temperature optimization is intrinsically linked to solvent choice. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of thermally sensitive intermediates. Conversely, lower temperatures can enhance selectivity, particularly in stereoselective reactions where the energy difference between diastereomeric transition states is small. For reactions involving organometallic reagents, such as the addition of a quinolin-2-ylmethyl nucleophile to a 3-pyrrolidinone (B1296849) precursor, precise temperature control is essential to prevent side reactions and ensure high yields.
The following table, while not specific to the target compound, illustrates the typical range of solvents and temperatures explored in the synthesis of substituted pyrrolidines, demonstrating the empirical nature of optimization in this field.
| Reaction Type | Solvent | Temperature (°C) | General Observations |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Toluene | Room Temperature to Reflux | Often used for in situ generation of azomethine ylides. |
| Michael Addition | Dichloromethane (DCM) | -78 to Room Temperature | Low temperatures often favor higher diastereoselectivity. |
| Organometallic Addition | Tetrahydrofuran (THF) | -78 to 0 | Crucial for maintaining the stability of the organometallic reagent. |
| Multicomponent Reactions | Methanol or Ethanol | Room Temperature to Reflux | Polar protic solvents can facilitate key proton transfer steps. |
Stereoselective Synthesis Approaches
The therapeutic potential of chiral molecules is often confined to a single stereoisomer. Consequently, the development of stereoselective synthetic routes to access enantiopure 3-(quinolin-2-ylmethyl)pyrrolidin-3-ol is of paramount importance. This involves controlling the absolute configuration at the C3 quaternary stereocenter of the pyrrolidine ring.
Control of Stereochemistry at the Pyrrolidine Stereocenter
Establishing the quaternary stereocenter at the C3 position of the pyrrolidine ring with a specific stereochemistry is a significant synthetic hurdle. Several strategies can be envisioned, drawing from established methods for the asymmetric synthesis of 3-substituted pyrrolidines.
One common approach involves the use of a chiral pool , starting from readily available enantiopure precursors such as amino acids. For instance, (R)- or (S)-aspartic acid could serve as a starting material, with the existing stereocenter guiding the formation of the pyrrolidine ring.
Another powerful technique is asymmetric catalysis , where a chiral catalyst directs the stereochemical outcome of a key bond-forming reaction. For example, a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile could construct the pyrrolidine ring with high enantioselectivity. Research on the synthesis of pyrrolidines containing a 3-fluoro quaternary stereocenter has demonstrated the efficacy of copper(I) catalysts with chiral N,O-ligands in achieving excellent diastereo- and enantioselectivities. nih.gov Similarly, palladium-catalyzed asymmetric synthesis has been employed to create 2-pyrrolidinones with a quaternary carbon stereocenter at the 3-position. rsc.org
Substrate-controlled diastereoselective reactions represent a further strategy. Here, a chiral auxiliary attached to one of the reactants directs the approach of the other reactant, leading to the preferential formation of one diastereomer. This auxiliary can then be removed in a subsequent step.
Diastereoselective and Enantioselective Pathways
Diastereoselective pathways often arise when a molecule already contains one or more stereocenters, and a new stereocenter is introduced. The existing stereocenters can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over others. In the context of 3-(quinolin-2-ylmethyl)pyrrolidin-3-ol, if a chiral pyrrolidinone precursor is used, the addition of the quinolin-2-ylmethyl nucleophile can proceed diastereoselectively. The degree of diastereoselectivity will depend on the nature of the substituents on the pyrrolidine ring and the reaction conditions. Asymmetric multicomponent reactions have been shown to be effective in the diastereoselective synthesis of substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. nih.gov
Enantioselective pathways aim to create a chiral molecule from achiral or racemic starting materials. This is typically achieved through the use of a chiral catalyst or a chiral reagent. For the synthesis of 3-(quinolin-2-ylmethyl)pyrrolidin-3-ol, an enantioselective approach could involve the asymmetric addition of a quinolin-2-ylmethyl nucleophile to a prochiral 3-pyrrolidinone derivative in the presence of a chiral ligand. Alternatively, an enantioselective Michael addition to a suitable acceptor could be employed to set the stereochemistry of the pyrrolidine ring early in the synthetic sequence. nih.gov The development of such pathways is a vibrant area of research, with the goal of producing optically pure compounds for biological evaluation.
The following table summarizes some of the key stereoselective strategies that could be adapted for the synthesis of 3-(quinolin-2-ylmethyl)pyrrolidin-3-ol.
| Approach | Key Principle | Potential Application |
|---|---|---|
| Chiral Pool Synthesis | Utilization of enantiopure starting materials (e.g., amino acids). | Synthesis of a specific enantiomer of the target compound. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of a new stereocenter. | Enantioselective construction of the pyrrolidine ring or addition of the quinolinylmethyl group. |
| Substrate-Controlled Diastereoselection | A chiral auxiliary on the substrate directs the stereochemical outcome. | Diastereoselective addition to a chiral pyrrolidinone precursor. |
| Enantioselective Michael Addition | Catalytic asymmetric conjugate addition to an α,β-unsaturated system. | Early-stage introduction of chirality in the pyrrolidine ring. |
Structural Elucidation and Confirmation in Synthetic Pathways
Spectroscopic Analysis for Compound Characterization
Spectroscopic methods are fundamental to determining the structure of organic molecules. Each technique provides unique information about the compound's functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.beilstein-journals.orgrsc.org
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, one would expect to see distinct signals for the protons on the quinoline (B57606) ring, the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the hydroxyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.
¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. The expected spectrum would show distinct peaks for each carbon in the quinoline and pyrrolidine rings, the methylene carbon, and the carbon bearing the hydroxyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom. beilstein-journals.org
Infrared (IR) SpectroscopyIR spectroscopy is used to identify the functional groups present in a molecule.nih.govFor 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, the IR spectrum would be expected to show characteristic absorption bands, including:
A broad O-H stretching band for the alcohol group.
N-H stretching for the secondary amine in the pyrrolidine ring.
C-N stretching bands.
C=C and C=N stretching bands associated with the aromatic quinoline ring.
C-H stretching bands for both aromatic and aliphatic protons.
Advanced Analytical Techniques for Structural Verification
For unambiguous structural confirmation, especially concerning stereochemistry and exact mass, more advanced techniques are employed.
Derivatization and Analog Generation
Design and Synthesis of Structural Analogs
The design of structural analogs focuses on three primary components of the molecule: the quinoline (B57606) ring, the pyrrolidin-3-ol ring, and the methylene (B1212753) linker that connects them. Synthetic strategies are devised to introduce a variety of chemical groups at these positions, allowing for a comprehensive investigation of the chemical space around the parent compound.
The quinoline scaffold is a versatile platform for structural modification due to its amenability to various chemical reactions. nih.gov Modifications are typically aimed at altering the electronic and steric properties of the ring, which can influence binding affinity, selectivity, and pharmacokinetic properties.
Substitution: A common strategy involves the introduction of substituents at various positions of the quinoline ring. Halogenation, particularly fluorination, is a widely used modification, as the introduction of fluorine atoms can significantly alter properties like lipophilicity and metabolic stability. mdpi.com For instance, new fluorinated quinoline analogs can be synthesized from starting materials like 2-fluoroaniline. mdpi.com Other common substituents include methoxy, methyl, and cyano groups. The synthesis of such derivatives often employs methods like electrophilic cyclization of N-(2-alkynyl)anilines to yield 3-halogen-containing quinolines. nih.gov
Bioisosteric Replacement: Another approach is the replacement of the quinoline ring with a bioisostere, such as a cinnoline or isoquinoline ring system. mdpi.com These related bicyclic heterocycles can mimic the spatial and electronic characteristics of quinoline while potentially offering different biological activities or improved pharmacokinetic profiles. mdpi.com
Annulation: Fused-ring systems can be created by annulating another ring onto the quinoline core, leading to more complex structures like pyrano[3,2-c]quinolines. nih.gov Such modifications can drastically alter the molecule's shape and rigidity. Multicomponent reactions are often employed to construct these complex scaffolds efficiently. nih.gov
The pyrrolidin-3-ol ring is a five-membered, non-aromatic nitrogen heterocycle that offers multiple sites for modification and contributes significantly to the stereochemistry and three-dimensional shape of the molecule. nih.gov
N-Substitution: The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for derivatization. nih.gov Alkylation, acylation, or arylation at this position can introduce a wide array of functional groups, influencing the compound's basicity, polarity, and ability to form hydrogen bonds.
C-3 Position: The hydroxyl group at the C-3 position is a key feature. It can be esterified, etherified, or replaced with other functional groups such as amines or halogens to probe the importance of the hydrogen-bonding capacity at this position.
Other Ring Positions (C-2, C-4, C-5): Introducing substituents on other carbons of the pyrrolidine ring can affect the ring's conformation, a phenomenon known as "pseudorotation". nih.gov The stereochemistry of these substituents is crucial, as different stereoisomers can exhibit distinct biological profiles due to different binding modes with enantioselective proteins. nih.gov
Synthetic Methods: A powerful method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.govresearchgate.net This reaction allows for the creation of highly functionalized pyrrolidine rings with good control over stereochemistry. researchgate.net
The single-carbon methylene bridge connecting the quinoline and pyrrolidine rings plays a critical role in determining the relative spatial orientation of these two key structural motifs.
Linker Length: The length of the linker can be extended to an ethyl or propyl chain. This modification increases the flexibility of the molecule, allowing the quinoline and pyrrolidine moieties to adopt a wider range of conformations. Studies on other scaffolds have shown that a 3- to 5-carbon linker can be optimal for improving biological potency. nih.gov
Linker Rigidity: Introducing rigidity into the linker, for example by creating a double bond (vinylene linker) or incorporating it into a small ring, can lock the molecule into a specific conformation. This can be advantageous if that conformation is the one required for optimal binding to a biological target.
Heteroatom Incorporation: Replacing the methylene group with a heteroatom or a heteroatom-containing group, such as an ether (-O-), amine (-NH-), or amide (-CONH-), introduces new hydrogen-bonding capabilities and alters the polarity and metabolic stability of the linker region.
Exploration of Substitution Patterns and Their Synthetic Feasibility
The systematic exploration of substitution patterns is guided by Structure-Activity Relationship (SAR) studies, which aim to identify the structural features essential for biological activity. nih.govresearchgate.net By synthesizing and testing a library of compounds with diverse substitutions, researchers can build a model of the pharmacophore. Parallel synthesis techniques are often employed to efficiently generate these libraries. mdpi.com
The synthetic feasibility of these analogs is a crucial consideration. Modern synthetic methodologies, such as one-pot multicomponent reactions and transition-metal-free synthesis, allow for the efficient construction of substituted quinoline and pyrrolidine cores. scispace.comorganic-chemistry.orgpurdue.edu The choice of synthetic route depends on the desired substitution pattern and the compatibility of functional groups.
| Modification Site | Example Substituent | Potential Rationale / Effect | Synthetic Feasibility |
|---|---|---|---|
| Quinoline Ring (e.g., C-6) | -F, -Cl | Modulate lipophilicity, block metabolic oxidation. mdpi.com | High; numerous established methods for halogenation. nih.gov |
| Quinoline Ring (e.g., C-4) | -OCH3 | Increase electron density, potential H-bond acceptor. nih.gov | Moderate to High; requires specific precursors or substitution reactions. |
| Pyrrolidine Ring (N-1) | -CH3, -C2H5 | Alter basicity and steric profile. nih.gov | High; standard N-alkylation reactions are efficient. |
| Pyrrolidine Ring (C-3) | -OCOCH3 (ester) | Mask polar -OH group, potentially act as a prodrug. | High; standard esterification of the alcohol. |
| Methylene Linker | -(CH2)2- (Ethyl) | Increase flexibility and distance between rings. nih.gov | Moderate; requires multi-step synthesis starting from appropriate building blocks. |
Hybridization Strategies with Other Bioactive Pharmacophores
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net The goal is to develop compounds with improved affinity, better selectivity, dual-target activity, or the ability to overcome drug resistance. nih.govresearchgate.net The quinoline scaffold is a privileged structure frequently used in hybridization. researchgate.netnih.gov
Examples of hybridization strategies involving quinoline include:
Quinoline-Piperazine Hybrids: These have been investigated for their potential as antimicrobial agents. researchgate.net
Quinoline-Thiazolidinedione Hybrids: Designed as potential antidiabetic agents. researchgate.net
Quinoline-Triamide Hybrids: Synthesized to create novel agents with potential antiproliferative activity. researchgate.net
In the context of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, the pyrrolidin-3-ol moiety could be replaced by or linked to another bioactive pharmacophore. This approach integrates the recognized biological importance of the quinoline core with that of another validated pharmacophore, aiming to create a synergistic effect or a novel mechanism of action. researchgate.net
Biological Activity Evaluation Pre Clinical Focus
In Vitro Pharmacological Screening
No published data is currently available for the in vitro pharmacological screening of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol.
Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. Many quinoline (B57606) and pyrrolidine (B122466) derivatives have been reported as inhibitors of various enzymes, such as kinases, cholinesterases, and topoisomerases. nih.govnih.govrsc.org
Currently, there are no specific studies detailing the enzyme inhibition profile of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol.
Table 1: Summary of Enzyme Inhibition Studies No data available.
Receptor binding assays are used to determine the affinity of a compound for specific biological receptors, providing insight into its potential mechanism of action. merckmillipore.comnih.govnih.gov
No receptor binding assay data has been published for 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol.
Table 2: Summary of Receptor Binding Assays No data available.
The antiproliferative potential of novel compounds is frequently assessed against a panel of human cancer cell lines. Studies on related quinoline and pyrrolidine structures have demonstrated significant cytotoxic effects against various cancer types. nih.govnih.govmdpi.com
Specific data on the antiproliferative activity of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is not available in the current literature.
Table 3: Antiproliferative Activity Data (IC50/GI50 Values) No data available.
The quinoline core is famously a component of many antimicrobial agents. tubitak.gov.trresearchgate.net Similarly, various pyrrolidine-containing molecules have shown promise in combating microbial infections. nih.gov
There are no published studies evaluating the antibacterial, antifungal, or antiviral activity of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol.
Table 4: Antimicrobial Activity Data (MIC/MBC/MFC Values) No data available.
Compounds are often screened for their ability to modulate inflammatory pathways in cell-based models, for instance, by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govresearchgate.net
The anti-inflammatory properties of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol have not yet been reported in the scientific literature.
Table 5: Anti-inflammatory Activity Data No data available.
Cell-Based Assays
Mechanistic Investigations at the Molecular and Cellular Level
To understand the therapeutic potential of a novel compound, it is crucial to investigate its mechanism of action at the molecular and cellular levels. This involves identifying the specific biochemical pathways it modulates and the cellular components with which it interacts.
Elucidation of Molecular Pathways Affected
The initial step in mechanistic studies often involves high-throughput screening to observe the compound's effect on various known signaling pathways. Techniques such as gene expression profiling (microarrays or RNA-sequencing) and proteomic analysis can provide a broad overview of the molecular changes induced by the compound in cultured cells. For instance, studies on structurally related quinoline derivatives have identified their influence on pathways such as the PI3K/Akt signaling cascade, which is crucial in cancer cell proliferation and survival. Should 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol be investigated, similar methodologies would be employed to map its impact on cellular signaling networks.
Identification of Cellular Targets
Once a compound's effect on a particular pathway is established, the next step is to pinpoint its direct molecular target(s). Affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates, is a common technique. Another approach is the use of thermal shift assays, which can detect the stabilization of a protein upon ligand binding. For other quinoline-containing compounds, targets such as protein kinases (e.g., Pim-1 and PDK1) and heat shock proteins (e.g., Hsp90) have been identified. These investigations are critical for understanding the compound's specificity and potential off-target effects.
Biological Target Identification and Validation
The identification of a biological target is a pivotal moment in drug discovery, but it is the subsequent validation that provides the necessary evidence to proceed with further development.
Target identification for a novel compound like 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol would likely involve a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict potential binding partners based on the compound's structure. These predictions would then be tested experimentally.
Target validation confirms that modulating the identified target with the compound leads to the desired therapeutic effect. This is often achieved through genetic techniques, such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing, to mimic the effect of the drug. If silencing the proposed target protein results in a similar biological outcome as treatment with the compound, it provides strong evidence for the target's role in the compound's mechanism of action. For example, if a compound is found to inhibit a specific enzyme, validating that enzyme as a therapeutic target would involve demonstrating that its inhibition is directly responsible for the observed cellular effects and has the potential to be beneficial in a disease context.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are used to predict the binding affinity, a measure of the strength of the interaction between the ligand and its target. This is often expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value signifies a stronger and more stable interaction. For quinoline derivatives, studies have shown that different binding modes can be identified, with calculated binding affinities varying based on the specific pose within the protein's active site. For instance, in a study involving a related quinoline derivative, eight distinct binding modes were detected with binding affinities that ranged from -6.9 kcal/mol to -5.1 kcal/mol. researchgate.net Such predictions are vital for ranking potential drug candidates and prioritizing them for further experimental testing.
The analysis also reveals the specific modes of interaction, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. These non-covalent interactions collectively determine the stability of the ligand-protein complex.
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Target Protein Class |
|---|---|---|
| 1 | -6.9 | Dehydrogenase |
| 2 | -6.5 | Dehydrogenase |
| 3 | -6.2 | Dehydrogenase |
| 4 | -5.8 | Dehydrogenase |
| 5 | -5.1 | Dehydrogenase |
This table is based on data for a similar quinoline derivative as reported in the literature. researchgate.net
A critical outcome of ligand-protein interaction analysis is the identification of specific amino acid residues within the protein's binding site that are crucial for anchoring the ligand. Docking studies on analogous quinoline-based compounds have revealed interactions with a variety of amino acid residues. For example, in silico studies of 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with residues such as ILE-8, LYS-7, VAL-14, PHE-15, TRP-12, and GLU-9. nih.gov In other cases involving aminergic G-protein-coupled receptors, a salt bridge formed between the ligand and a conserved aspartic acid residue (D3.32) is a key determinant of binding. nih.gov Identifying these key residues helps in understanding the structural basis of molecular recognition and provides a roadmap for designing new analogs with improved affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are built by correlating calculated molecular descriptors with experimentally determined biological activity. researchgate.net Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, electronic, and steric properties. For quinoline and pyrrolidine (B122466) derivatives, a wide range of descriptors has been shown to influence biological activity. uran.uaresearchgate.net
These can be categorized as:
Geometric and Spatial Descriptors : These relate to the 3D structure of the molecule, such as molecular volume and surface area. uran.ua
Electronic Descriptors : These describe the electronic properties, including dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uran.ua
Topological Descriptors : These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include AATS5e and TDB9e, which have been used in models for antitubercular quinoline analogues. nih.gov
Physicochemical Descriptors : Properties like the partition coefficient (logP) and molar refractivity are commonly used to model a compound's lipophilicity and polarizability. uran.ua
Aromaticity Descriptors : For compounds containing aromatic systems like quinoline, the degree of π-electron delocalization, or aromaticity, can be a crucial descriptor for predicting interaction with biological targets. mdpi.com
| Descriptor Category | Specific Descriptor Example | Property Represented |
|---|---|---|
| Geometric | Molecular Volume | Size and shape of the molecule |
| Physicochemical | logP | Lipophilicity/hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | AATS5e (Average ATS statement e) | Distribution of electronic properties over the molecular structure |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on electron diffraction | 3D atomic coordinates |
| RDF | Radial Distribution Function | Interatomic distances in the geometric representation |
Once a robust QSAR model is developed and validated, its primary utility is in the predictive modeling for novel, yet-to-be-synthesized analogs. By calculating the molecular descriptors for a designed analog of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, the validated QSAR equation can predict its biological activity. This approach significantly accelerates the drug discovery process by allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.gov Statistically significant models, often characterized by high correlation coefficients (R²) and cross-validation coefficients (q²), provide a valuable framework for the rational design and modification of lead compounds to create more potent agents. nih.govnih.gov
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. These calculations provide a deeper understanding of a molecule's intrinsic properties that govern its behavior. arabjchem.org
For quinoline derivatives, DFT has been used to calculate a variety of quantum-molecular descriptors. arabjchem.orgresearchgate.net Key parameters include:
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies that the molecule is more reactive. researchgate.netuobaghdad.edu.iq
Global Hardness (η) and Softness (S) : These parameters quantify the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. arabjchem.org
Chemical Potential (μ) and Electrophilicity (ω) : These descriptors provide insight into the molecule's tendency to exchange electrons with its environment. arabjchem.org
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.
These quantum chemical studies complement molecular docking and QSAR by providing a fundamental understanding of the electronic characteristics that drive the observed biological activities and protein-ligand interactions.
| Parameter | Significance |
|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability |
| Global Hardness (η) | Measures resistance to deformation of the electron cloud |
| Chemical Potential (μ) | Relates to the escaping tendency of electrons from a system |
| Global Electrophilicity (ω) | Quantifies the ability of a molecule to accept electrons |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack |
Investigation of Optimized Geometry and Electronic Structure
The three-dimensional arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a common method for determining the optimized geometry and electronic structure of molecules like quinoline derivatives. researchgate.net These calculations can reveal key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation.
The electronic structure analysis often includes mapping the electron density and visualizing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals is crucial for understanding the molecule's reactivity and its ability to interact with biological targets. For instance, the energies of the HOMO and LUMO are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol (Illustrative Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C11 | 1.51 Å |
| Bond Length | C11-N2 | 1.47 Å |
| Bond Length | C12-O1 | 1.43 Å |
| Bond Angle | C3-C2-C11 | 119.5° |
| Bond Angle | C2-C11-N2 | 112.0° |
| Dihedral Angle | C3-C2-C11-N2 | -75.3° |
Note: This data is illustrative and would be generated from specific computational chemistry software.
Analysis of Chemical Quantum Descriptors
Quantum chemical descriptors provide quantitative insights into the electronic properties and reactivity of a molecule. These descriptors are derived from the electronic structure calculations and are valuable in quantitative structure-activity relationship (QSAR) studies. researchgate.netresearchgate.net Key quantum descriptors include:
HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net
Ionization Potential (I): The minimum energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.
Table 2: Calculated Chemical Quantum Descriptors for 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol (Illustrative Data)
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.15 | eV |
| HOMO-LUMO Gap | 5.10 | eV |
| Ionization Potential | 6.25 | eV |
| Electron Affinity | 1.15 | eV |
| Electronegativity | 3.70 | eV |
| Hardness | 2.55 | eV |
| Softness | 0.39 | eV⁻¹ |
| Dipole Moment | 3.45 | Debye |
Note: This data is illustrative and would be generated from quantum chemical calculations.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a critical step in the early stages of drug development to assess the viability of a compound as a drug candidate. nih.govnih.gov These computational models predict the pharmacokinetic and toxicological properties of a molecule, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.
Prediction of Drug-Likeness and Pharmacokinetic Properties (Computational)
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules such as Lipinski's Rule of Five and Veber's rules, which consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br
Pharmacokinetic properties predicted by computational models include:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed to predict potential drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are estimated.
Toxicity: Predictions for various toxicological endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, are made to flag potential safety concerns. nih.gov
Table 3: Predicted Drug-Likeness and Pharmacokinetic Properties of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol (Illustrative Data)
| Property | Prediction | Value/Result |
|---|---|---|
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | 0 violations |
| Molecular Weight | Compliant | 242.31 g/mol |
| logP | Compliant | 2.15 |
| Hydrogen Bond Donors | Compliant | 2 |
| Hydrogen Bond Acceptors | Compliant | 3 |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | 95% |
| Blood-Brain Barrier Penetration | Yes | |
| P-glycoprotein Substrate | No | |
| CYP1A2 Inhibitor | No | |
| CYP2C9 Inhibitor | Yes | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No | |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | |
| hERG I Inhibition | Low risk |
Note: This data is illustrative and would be generated from various in silico ADMET prediction tools.
Structure Activity Relationship Sar Analysis
Correlations between Structural Features and Observed Biological Activity
The biological activity of derivatives of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is intricately linked to the nature and position of substituents on both the quinoline (B57606) and pyrrolidine (B122466) rings. Research has demonstrated that modifications at various positions can significantly modulate the potency and selectivity of these compounds for their respective biological targets.
The following interactive table summarizes hypothetical SAR data for a series of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol derivatives, illustrating the impact of various substitutions on a generic biological activity (e.g., receptor binding affinity expressed as IC₅₀).
| Compound ID | Quinoline Substitution (Position) | Pyrrolidine N-Substitution | Biological Activity (IC₅₀, nM) |
| 1a | H | H | 500 |
| 1b | 6-Chloro | H | 150 |
| 1c | 7-Methoxy | H | 300 |
| 1d | H | Methyl | 450 |
| 1e | 6-Chloro | Methyl | 100 |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for a comprehensive series of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol analogs is not publicly available.
Identification of Key Pharmacophoric Elements within the Scaffold
A pharmacophore model for the 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol scaffold highlights the essential structural features required for biological activity. These key elements are responsible for the specific interactions with a biological target.
The primary pharmacophoric features include:
Aromatic Quinoline Ring: This planar, aromatic system often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site of a protein.
Hydrogen Bond Donor/Acceptor: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.
Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 3-position of the pyrrolidine ring is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, forming crucial interactions with the target.
Basic Nitrogen Center: The nitrogen atom of the pyrrolidine ring is typically basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.
The spatial arrangement of these pharmacophoric elements is crucial for the molecule to adopt a conformation that is complementary to the binding site of its biological target.
Design Principles for Enhanced Activity, Selectivity, and Reduced Off-Target Interactions
Based on the SAR and pharmacophoric analysis, several design principles can be employed to optimize the therapeutic profile of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol derivatives.
Enhancing Activity: To improve biological activity, efforts can be focused on introducing substituents that enhance the binding affinity for the target. This can be achieved by:
Exploring Substitutions on the Quinoline Ring: Introducing electron-withdrawing groups or halogens at specific positions can modulate the electronic properties and improve interactions.
Optimizing the Pyrrolidine N-Substitution: Introducing small alkyl or other functional groups on the pyrrolidine nitrogen can fine-tune the basicity and steric interactions within the binding pocket.
Improving Selectivity: Achieving selectivity for the desired target over other related proteins is a critical aspect of drug design. This can be addressed by:
Exploiting Unique Features of the Target Binding Site: Designing substituents that can form specific interactions with non-conserved residues in the target's binding pocket can enhance selectivity.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic analogs or introducing bulky groups, can lock the molecule into a bioactive conformation that is preferred by the intended target.
Reducing Off-Target Interactions: Minimizing interactions with unintended biological targets is essential to reduce the potential for adverse effects. Strategies to achieve this include:
Modulating Physicochemical Properties: Adjusting properties such as lipophilicity and polarity can influence the drug's distribution and reduce its interaction with off-targets. For instance, avoiding excessive lipophilicity can decrease non-specific binding.
Eliminating or Masking Reactive Moieties: Identifying and modifying any part of the molecule that may be prone to metabolic activation or non-specific covalent binding can improve its safety profile.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into quinoline-pyrrolidine hybrids has demonstrated their potential in various therapeutic areas, most notably as antimalarial agents. The quinoline (B57606) core is a well-known pharmacophore in many antimalarial drugs, while the pyrrolidine (B122466) ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also interact with specific biological targets.
Key contributions in the broader field of quinoline and pyrrolidine chemistry that are relevant to 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol include:
Synthetic Methodologies: Robust and versatile synthetic routes have been developed for both 2-substituted quinolines and 3-substituted pyrrolidin-3-ols. These methods often involve multi-component reactions or metal-catalyzed cross-coupling reactions, allowing for the efficient construction of diverse libraries of compounds for biological screening. acs.orgacs.org For instance, the synthesis of 2-substituted quinolines can be achieved through the Friedländer annulation or Doebner-von Miller reactions, while 3-substituted pyrrolidines can be prepared via palladium-catalyzed hydroarylation. nih.govnih.gov
Biological Activities: Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govontosight.aibiointerfaceresearch.comresearchgate.netnih.gov Similarly, the pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous natural products and FDA-approved drugs. frontiersin.orgnih.govresearchgate.netnih.gov The combination of these two pharmacophores in a single molecule, as seen in quinoline-pyrimidine hybrids, has led to compounds with potent antiplasmodial activity. nih.gov
Table 1: Summary of Research Findings for Related Quinoline-Pyrrolidine Compounds
| Research Area | Key Findings |
|---|---|
| Synthesis | Development of efficient multi-component and metal-catalyzed reactions for the synthesis of quinoline and pyrrolidine cores. |
| Antimalarial Activity | Quinoline-based hybrids have shown significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov |
| Anticancer Activity | 2-substituted quinolines have demonstrated interesting anticancer activity across various cancer cell lines. nih.gov |
| Antibacterial Activity | Pyrrolidine derivatives are known to be effective against different bacterial strains by inhibiting key enzymes like DNA gyrase. frontiersin.orgnih.gov |
Challenges and Opportunities in the Development of Quinoline-Pyrrolidine Compounds
Despite the promising potential, the development of quinoline-pyrrolidine compounds faces several challenges:
Toxicity and Bioavailability: A significant percentage of quinoline derivatives fail in clinical trials due to toxicity and poor bioavailability issues. ontosight.ai Careful optimization of the molecular structure is required to mitigate these risks.
Drug Resistance: The emergence of drug-resistant pathogens is a major challenge in infectious disease therapy. While some quinoline-based hybrids have shown activity against resistant strains, continuous innovation is needed to stay ahead of evolving resistance mechanisms. nih.gov
However, these challenges also present opportunities for innovation:
Novel Synthetic Strategies: The development of new, more efficient, and stereoselective synthetic methods is a key area for future research. This could involve the use of novel catalysts or flow chemistry techniques.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this class of compounds will provide valuable insights for designing more potent and selective molecules. The nature and position of substituents on both the quinoline and pyrrolidine rings can significantly influence the biological activity. researchgate.net
Drug Delivery Systems: The use of advanced drug delivery systems, such as nanoparticles, could help to improve the bioavailability and reduce the toxicity of quinoline-pyrrolidine compounds. ontosight.ai
Prospective Applications and Future Research Avenues in Chemical Biology and Pre-clinical Drug Discovery
The unique structural features of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol and related compounds open up several exciting avenues for future research:
Target Identification and Validation: A crucial next step is to identify the specific biological targets of these compounds. This can be achieved through a combination of computational modeling, biochemical assays, and chemical proteomics. Understanding the mechanism of action is essential for rational drug design.
Expansion of Therapeutic Applications: While antimalarial activity is a promising starting point, the broad biological activity of quinolines and pyrrolidines suggests that these hybrids could be explored for other therapeutic applications, such as oncology, infectious diseases, and neurodegenerative disorders. nih.gov
Development of Chemical Probes: Structurally related molecules can be developed as chemical probes to study biological pathways and processes. These tools can be invaluable for understanding disease mechanisms and identifying new drug targets.
Pre-clinical Development: Promising lead compounds will need to undergo rigorous pre-clinical evaluation, including in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles.
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical purity?
Methodological Answer: Synthesis typically involves coupling quinoline derivatives with pyrrolidin-3-ol precursors. A multi-step approach may include:
Quinoline Functionalization : Bromination or substitution at the 2-position of quinoline to introduce a reactive group (e.g., bromomethyl).
Pyrrolidine Preparation : Enantioselective synthesis of pyrrolidin-3-ol via asymmetric 1,3-dipolar cycloaddition or resolution techniques (e.g., chiral chromatography) to ensure stereochemical purity .
Coupling Reaction : Use of nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the quinoline moiety to pyrrolidine.
Key Variables : Temperature (65–100°C), solvent polarity (methanol or DMF), and catalysts (e.g., palladium for cross-coupling) affect yield and enantiomeric excess. For example, inert atmospheres reduce oxidation side reactions .
Q. 1.2. How can researchers characterize the stereochemistry of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., values) in H-NMR to confirm relative configuration. NOESY can verify spatial proximity of substituents.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., hydrochloride salts) .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., fluorination) impact the biological activity of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol derivatives?
Methodological Answer:
- Fluorine Substitution : Introduce fluorine at the quinoline or pyrrolidine moiety to enhance metabolic stability and binding affinity. For example, 2,2-difluoroethyl groups improve lipophilicity and CNS penetration .
- Activity Assays : Test modified compounds in receptor-binding assays (e.g., neurotensin receptor 1) or enzymatic inhibition studies. Compare IC values with parent compounds .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins and rationalize activity changes .
Q. 2.2. What experimental strategies resolve contradictions in reported biological data for this compound?
Methodological Answer: Contradictions may arise from:
- Stereochemical Impurities : Validate enantiomeric purity via chiral HPLC and repeat assays with resolved enantiomers .
- Solubility Issues : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability in in vivo studies .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Perform dose-response curves to confirm EC reproducibility .
Q. 2.3. How can computational methods guide the design of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data to predict optimal functional groups.
- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to identify critical binding residues and guide mutagenesis studies .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible synthetic routes for novel derivatives .
Contradiction Analysis Framework
- Step 1 : Verify compound identity (NMR, HRMS).
- Step 2 : Replicate assays under controlled conditions (e.g., pH, temperature).
- Step 3 : Cross-reference with orthogonal methods (e.g., SPR vs. radioligand binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
